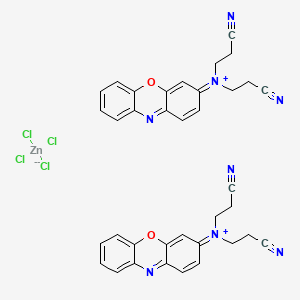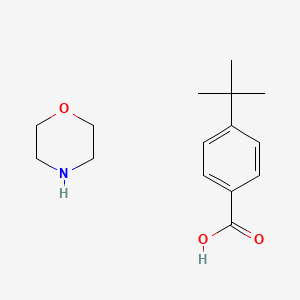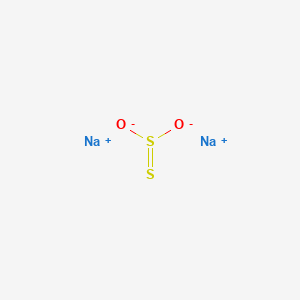
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride typically involves the reaction of piperidine with 3-phenylpropyl chloride in the presence of a base, followed by hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted piperidinium derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-4-phenylpiperidinium chloride
- 4-Hydroxy-4-(2-phenylethyl)piperidinium chloride
- 4-Hydroxy-4-(4-phenylbutyl)piperidinium chloride
Uniqueness
4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
83763-30-8 |
|---|---|
Fórmula molecular |
C14H21ClNO- |
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
4-(3-phenylpropyl)piperidin-4-ol;chloride |
InChI |
InChI=1S/C14H21NO.ClH/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15-16H,4,7-12H2;1H/p-1 |
Clave InChI |
JHZAIYJHRWJBPJ-UHFFFAOYSA-M |
SMILES canónico |
C1CNCCC1(CCCC2=CC=CC=C2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















